molecular formula C12H17ClN2 B1388958 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride CAS No. 1185299-48-2

1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride

Cat. No.: B1388958
CAS No.: 1185299-48-2
M. Wt: 224.73 g/mol
InChI Key: QWZKPOXVCHKJOY-UHFFFAOYSA-N
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Description

1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride is a chemical compound with the molecular formula C12H16N2. It is primarily used in biochemical research, particularly in the field of proteomics. The compound is known for its unique structure, which includes an allyl group and a pyridinyl group, making it a valuable tool in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride typically involves the reaction of 1-allyl-1-pyridin-4-yl-but-3-enylamine with hydrochloric acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Reaction Time: 2-4 hours

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the allyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran

Major Products Formed:

Scientific Research Applications

1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects in various studies .

Comparison with Similar Compounds

    1-Allyl-1-pyridin-4-yl-but-3-enylamine: The parent compound without the dihydrochloride salt.

    1-Allyl-1-pyridin-4-yl-but-3-enylamine hydrochloride: The monohydrochloride salt form.

Uniqueness: 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride is unique due to its dual salt form, which enhances its solubility and stability in aqueous solutions. This property makes it more suitable for biological and medicinal applications compared to its similar compounds .

Properties

CAS No.

1185299-48-2

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

4-pyridin-4-ylhepta-1,6-dien-4-amine;hydrochloride

InChI

InChI=1S/C12H16N2.ClH/c1-3-7-12(13,8-4-2)11-5-9-14-10-6-11;/h3-6,9-10H,1-2,7-8,13H2;1H

InChI Key

QWZKPOXVCHKJOY-UHFFFAOYSA-N

SMILES

C=CCC(CC=C)(C1=CC=NC=C1)N.Cl.Cl

Canonical SMILES

C=CCC(CC=C)(C1=CC=NC=C1)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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